3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the core diazepane ring, followed by the introduction of the thiolan and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring could yield sulfoxides, while nucleophilic substitution of the chlorophenyl group could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with diazepane rings are often studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiolan ring and chlorophenyl group may enhance its binding affinity to certain biological targets.
Medicine
Medicinally, diazepane derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties. The specific structure of 3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one may offer unique interactions with biological targets, leading to novel drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, diazepane derivatives may interact with enzymes or receptors, modulating their activity. The thiolan ring and chlorophenyl group could enhance binding through hydrophobic interactions or hydrogen bonding, leading to specific effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic.
Chlorodiazepoxide: Another diazepane derivative with anxiolytic properties.
Thiothixene: A thiolan-containing antipsychotic.
Uniqueness
3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to the combination of the diazepane ring, thiolan ring, and chlorophenyl group. This unique structure may offer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2OS/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESKKQGTBUXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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